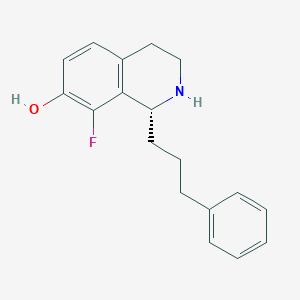

(R)-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol

CAS No.:

Cat. No.: VC15903013

Molecular Formula: C18H20FNO

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H20FNO |

|---|---|

| Molecular Weight | 285.4 g/mol |

| IUPAC Name | (1R)-8-fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol |

| Standard InChI | InChI=1S/C18H20FNO/c19-18-16(21)10-9-14-11-12-20-15(17(14)18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-10,15,20-21H,4,7-8,11-12H2/t15-/m1/s1 |

| Standard InChI Key | RLJHOBHSSZNYFU-OAHLLOKOSA-N |

| Isomeric SMILES | C1CN[C@@H](C2=C1C=CC(=C2F)O)CCCC3=CC=CC=C3 |

| Canonical SMILES | C1CNC(C2=C1C=CC(=C2F)O)CCCC3=CC=CC=C3 |

Introduction

Structural and Chemical Characteristics

Core Architecture

The tetrahydroisoquinoline scaffold consists of a bicyclic system fused between a benzene ring and a piperidine-like structure. Key modifications in this derivative include:

-

Position 8: Fluorine substitution, which enhances electronegativity and metabolic stability .

-

Position 7: A phenolic hydroxyl group, contributing to hydrogen-bonding capacity and solubility .

-

Nitrogen substituent: A 3-phenylpropyl chain, introducing lipophilicity and steric bulk that may influence receptor binding .

Table 1: Key Structural Features and Properties

| Feature | Position | Role | Impact on Properties |

|---|---|---|---|

| Fluorine | 8 | Electronegative substituent | Metabolic stability, σ-π interactions |

| Hydroxyl group | 7 | Hydrogen-bond donor/acceptor | Solubility, pharmacokinetics |

| 3-Phenylpropyl chain | N1 | Lipophilic moiety | Membrane permeability, receptor affinity |

| (R)-Configuration | Chiral center | Stereochemical specificity | Target selectivity, enantiomeric activity |

The molecular formula is C₁₈H₂₀FNO, with a molecular weight of 285.36 g/mol. The presence of polar groups (OH, F) and a hydrophobic arylpropyl chain confers amphiphilic properties, suggesting moderate solubility in polar organic solvents (e.g., methanol, DMSO) and limited aqueous solubility .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of (R)-8-fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol involves multi-step strategies, as evidenced by analogous tetrahydroisoquinoline derivatives in the literature :

Step 1: Construction of the Fluorinated Tetrahydroisoquinoline Core

-

Directed ortho-lithiation: 2-(3-Fluorophenyl)ethylamine is acylated with pivaloyl chloride, followed by lithiation at −78°C in THF to introduce fluorine at position 8 .

-

Cyclization: Acid-catalyzed cyclization of intermediates forms the tetrahydroisoquinoline backbone .

Step 3: N-Alkylation with 3-Phenylpropyl Group

-

Reductive alkylation: The nitrogen is alkylated using 3-phenylpropionaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) under inert conditions .

Step 4: Enantiomeric Resolution

Table 2: Representative Synthetic Yields for Key Intermediates

Physicochemical and Pharmacological Profiling

Physicochemical Properties

Table 3: Comparative Bioactivity of Analogous Compounds

| Compound | Target | IC₅₀/Ki (nM) | Reference |

|---|---|---|---|

| LY3154207 (D1 PAM) | Dopamine D1 receptor | 3.71 | |

| 6-Fluoro-THIQ derivative | Bradycardic activity | 0.12 μM | |

| 8-Hydroxyquinoline derivatives | Iron chelation | 1.9–7.52 μM |

Applications and Future Directions

Therapeutic Prospects

-

Neurological disorders: Potential as a dopamine modulator for Parkinson’s disease .

-

Cardiovascular agents: Bradycardic activity suggests utility in hypertension .

-

Oncology: Fluorine and hydroxyl groups may enhance DNA intercalation or kinase inhibition .

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume